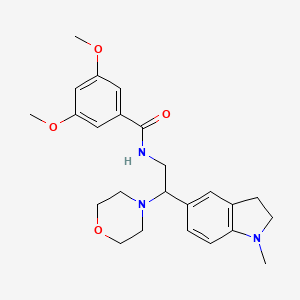

3,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

描述

属性

IUPAC Name |

3,5-dimethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O4/c1-26-7-6-18-12-17(4-5-22(18)26)23(27-8-10-31-11-9-27)16-25-24(28)19-13-20(29-2)15-21(14-19)30-3/h4-5,12-15,23H,6-11,16H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXONKQBSCUECZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC(=C3)OC)OC)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide typically involves multiple steps, starting from readily available precursors. The process often includes:

Formation of the indoline core: This can be achieved through cyclization reactions involving appropriate starting materials.

Attachment of the morpholinoethyl group: This step usually involves nucleophilic substitution reactions.

Introduction of the dimethoxybenzamide moiety: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

化学反应分析

Types of Reactions

3,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:

Oxidation: Using reagents like potassium permanganate or chromium trioxide.

Reduction: Employing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

科学研究应用

3,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Helps in studying biological pathways and interactions.

Industry: Used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 3,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

相似化合物的比较

Compound 31: Dual DAPK1/CSF1R Inhibitor

Structure: 3,5-Dimethoxy-N-(4-(4-methoxyphenoxy)-2-((6-morpholinopyridin-3-yl)amino)pyrimidin-5-yl)benzamide . Key Features:

- DAPK1 Inhibition : IC50 = 1.25 µM (ATP-independent binding).

- CSF1R Inhibition : IC50 = 0.15 µM (ATP-competitive).

- Selectivity : High specificity for DAPK1 over other DAPK family kinases.

Comparison with Compound A :

Compound 6g: Structural Analog with Trifluoromethyl Substituent

Structure: 3,5-Dimethoxy-N-(2-((6-morpholinopyridin-3-yl)amino)-4-(4-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide . Key Features:

- Structural Variation: Incorporates a trifluoromethylphenoxy group instead of the methoxyphenoxy group in Compound A.

- Pharmacological Data: Limited kinase inhibition data available, but the trifluoromethyl group enhances metabolic stability and lipophilicity .

Comparison with Compound A :

Bis(morpholino-1,3,5-triazine) Derivatives

Example Structure: N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide . Key Features:

Comparison with Compound A :

- The triazine core diverges significantly from Compound A’s benzamide-indoline scaffold.

- Lacks dual DAPK1/CSF1R inhibition, focusing instead on proliferative signaling pathways.

- Morpholino groups enhance solubility but may reduce CNS penetration .

Controlled Substances with Morpholinoethyl Moieties

Example: UR-12 (7-Methoxy-1-(2-morpholinoethyl)-N-1,3,3-2-yl)-1H-indole-3-carboxamide) . Key Features:

Comparison with Compound A :

Data Table: Key Pharmacological Comparisons

| Compound | Targets | DAPK1 IC50 (µM) | CSF1R IC50 (µM) | BBB Permeability | Therapeutic Application |

|---|---|---|---|---|---|

| Compound A | DAPK1, CSF1R | 1.25 | 0.15 | High | Tauopathies |

| Compound 31 | DAPK1, CSF1R | 1.25 | 0.15 | High | Neuroinflammation |

| Compound 6g | Undisclosed | N/A | N/A | Moderate (est.) | Kinase inhibition |

| Bis(morpholino-triazine) | PI3K/AKT/mTOR | N/A | N/A | Low | Cancer |

生物活性

3,5-Dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide, with a CAS number of 921895-22-9, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 425.5 g/mol. The compound features two methoxy groups at the 3 and 5 positions on the benzamide ring, a morpholinoethyl side chain, and a methylindoline moiety. This unique structure suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). The presence of the indoline structure enhances its affinity for dopamine receptors, which are crucial in regulating mood, cognition, and motor control.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential for mitigating oxidative stress in cells, which can lead to various diseases including neurodegenerative disorders.

Tyrosinase Inhibition

A notable area of investigation is the compound's inhibitory effect on tyrosinase, an enzyme involved in melanin production. In cell-based assays using B16F10 melanoma cells, analogs related to this compound have shown potent inhibition of tyrosinase activity. For instance, one study reported that certain analogs reduced cellular tyrosinase activity significantly when exposed to stimulators like α-MSH (alpha-melanocyte-stimulating hormone) .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of related compounds:

- Cell Viability and Cytotoxicity : In experiments assessing cell viability at varying concentrations (0-20 µM), compounds similar to this compound showed no significant cytotoxic effects at concentrations up to 20 µM after 48 hours .

- Inhibition Studies : The IC50 values for tyrosinase inhibition were determined for various analogs. For example, one analog demonstrated an IC50 value of 1.12 µM, indicating it was significantly more effective than standard inhibitors like kojic acid .

- Mechanistic Insights : Kinetic studies utilizing Lineweaver-Burk plots have been employed to elucidate the inhibition mechanisms of these compounds against mushroom tyrosinase. These studies revealed that certain structural modifications could enhance inhibitory potency .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is provided below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Methoxy substitutions; morpholine group | Potential CNS modulator; tyrosinase inhibitor |

| 2,4-Dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide | Similar structure with different methoxy positioning | Investigated for neuroactive properties |

| 4-Methoxy-N-(piperidin-4-yl)methylbenzamide | Piperidine instead of morpholine | Neuroactive properties |

常见问题

Q. What are the optimized synthetic routes for 3,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide?

The synthesis typically involves multi-step reactions, including condensation, amide coupling, and purification. For example:

- Step 1 : Refluxing intermediates (e.g., morpholinoethyl amines) with sodium acetate in acetic acid under controlled temperatures (100–120°C) for 3–5 hours to form crystalline precipitates .

- Step 2 : Purification via recrystallization using DMF/acetic acid mixtures to achieve >95% purity .

- Critical Parameters : Solvent choice (e.g., dichloromethane for amide coupling), reaction time, and stoichiometric ratios of reagents like 1-methylindolin-5-amine and morpholinoethyl intermediates .

Q. How is structural characterization performed for this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm methoxy, morpholino, and indoline substituents. For example, methoxy protons appear at δ 3.8–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ ~ 454.2 g/mol) .

- HPLC : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients to assess purity (>98%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodology : Synthesize analogs by modifying substituents (e.g., replacing methoxy with ethoxy or varying morpholino groups) and test biological activity.

- Example : Replace the 1-methylindoline moiety with 2-methylindoline to evaluate changes in target binding affinity .

- Data Analysis : Use IC50 values from kinase inhibition assays to correlate substituent effects with potency .

Q. What strategies address contradictions in reported biological activity data?

- Reproducibility Checks : Validate assay conditions (e.g., ATP concentration in kinase assays) across labs .

- Meta-Analysis : Compare datasets from orthogonal methods (e.g., SPR vs. fluorescence polarization) to resolve discrepancies in binding affinity .

- Control Experiments : Test compound stability under assay conditions (pH, temperature) to rule out degradation .

Q. How can computational modeling predict target interactions?

- Molecular Docking : Use software like AutoDock Vina to simulate binding to kinase domains (e.g., PDB ID: 3POZ). Key interactions include hydrogen bonds between methoxy groups and Asp1042 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. What methodologies optimize solubility for in vivo studies?

Q. How are analytical methods validated for purity assessment?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。